Bleu de coton

Vue d'ensemble

Description

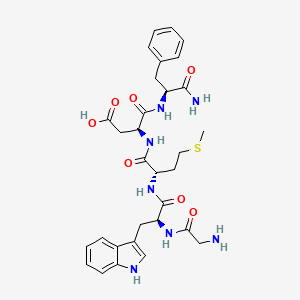

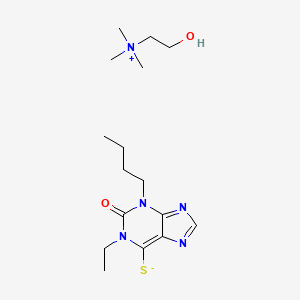

“Cotton Blue” can refer to two different substances. One is a disease affecting cotton plants, also known as cotton leafroll disease, which is caused by the Cotton leafroll dwarf virus . The other is Lactophenol Cotton Blue (LCB), a mixture of methyl blue, a histological stain, and lactophenol (a solution of phenol, lactic acid, and glycerol in water). It is used in wet-mount preparations for visualization of fungal structures, especially in medical mycology .

Synthesis Analysis

Lactophenol Cotton Blue (LCB) is prepared by dissolving cotton blue in distilled water and leaving it to rest overnight. On the second day, phenol crystals are added to lactic acid in a glass beaker and stirred until the crystals dissolve. Glycerol is then added, and the Cotton blue and the distilled water are filtered into the phenol + glycerol + lactic acid solution and mixed .

Chemical Reactions Analysis

Cotton fiber development reflects a continuous change in secondary cell wall composition and cellulose rearrangement . The Lactophenol Cotton Blue solution acts as a mounting solution as well as a staining agent. The stain will give the fungi a blue-colored appearance of the fungal spores and structures, such as hyphae .

Physical And Chemical Properties Analysis

Cotton fiber has various physical properties, including color, tensile strength, elongation at break, specific gravity, and moisture regain . The chemical properties of cotton include its reaction to heat, sunlight, and age, as well as its acid-free nature .

Applications De Recherche Scientifique

Amélioration du processus de teinture

Le bleu de coton, également connu sous le nom de bleu de Saxe, a été utilisé dans un processus de teinture d'épuisement non conventionnel mais écologique du coton . L'étape de réduction conventionnelle du processus de teinture à l'indigo est éliminée, en substituant l'indigo insoluble par le carmin d'indigo soluble . Ce processus répond aux exigences écologiques en termes de réduction de la consommation de produits chimiques, de rejets plus propres et de biodégradabilité .

Irradiation micro-ondes

Dans le même processus de teinture, des échantillons de coton ont été traités avec Sera Fast GMX (un agent cationique) avant d'être teints avec du carmin d'indigo . L'influence des paramètres de teinture sur l'évolution de la solidité de la couleur a été étudiée . Les résultats ont montré que l'exposition aux micro-ondes pendant 5 minutes a entraîné des améliorations de la qualité de la teinture .

Interaction avec des modificateurs cationiques polymériques

La cationisation du coton avec des modificateurs cationiques de faible poids moléculaire ou polymériques permet la teinture efficace de substrats en coton avec des colorants réactifs dans des conditions sans sel et plus écologiques . L'étude comprend la spectroscopie ATR-FTIR, UV-Vis, de fluorescence et XPS .

Teinture sans sel

L'étude comparative de l'application du colorant sur des tissus modifiés et non modifiés suggère que, contrairement à ces derniers, où les colorants sont liés chimiquement à la cellulose, les forces électrostatiques dominent l'interaction des tissus modifiés avec les molécules de colorant . Cela permet une teinture sans sel, qui est plus respectueuse de l'environnement .

Génie génétique

Des chercheurs du CSIRO, un organisme de recherche australien, ont utilisé le génie génétique pour produire des fibres de coton bleues . Ils ont introduit deux gènes de la pensée dans les plants de coton . Ces gènes codent pour des enzymes responsables de la production de pigments bleus appelés anthocyanes .

Amélioration du coton

Le this compound pourrait potentiellement être utilisé dans l'édition ciblée du génome pour l'amélioration du coton . Ces outils continuent d'évoluer et de s'adapter au sein du domaine dynamique de la manipulation génétique, servant d'instruments fondamentaux pour les chercheurs et les biotechnologues .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future of cotton production includes making it a climate-resilient, agriculturally regenerative, and socially equitable crop . The Cotton 2040 initiative has brought together diverse stakeholders from across the cotton value chain, forging collaboration, and inspiring transformative change, in its mission to create a more ecologically-replenishing, equitable, and just cotton industry .

Propriétés

IUPAC Name |

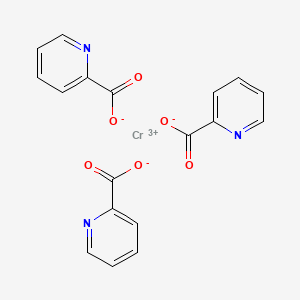

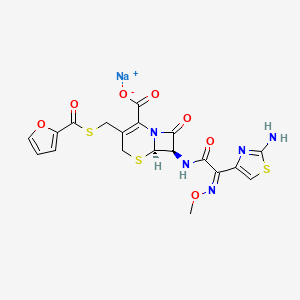

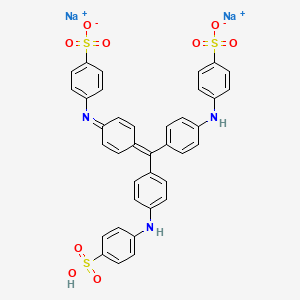

disodium;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPLVIGCWWTHFH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)[O-])C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H27N3Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214360 | |

| Record name | Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark-blue powder; [Hawley] | |

| Record name | Methyl blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

28983-56-4, 6415-98-1 | |

| Record name | Benzenesulfonic acid, [[4-[bis[4-[(sulfophenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [[4-[bis[4-[(sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4-[[4-[bis[4-[(4-sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cotton blue binds to chitin, a polysaccharide present in the cell walls of fungi. This binding results in a deep blue staining of fungal structures, allowing for clear visualization under a microscope [, , ].

ANone: The molecular formula of cotton blue is C36H27N3Na2O9S2, and its molecular weight is 737.7 g/mol.

A: While the provided papers do not offer specific spectroscopic data for cotton blue, its absorbance properties have been studied. Research suggests that methanolic extracts of Hibiscus sabdariffa, proposed as an alternative stain, show higher absorbance values than LPCB at various wavelengths (400-640 nm) [, ].

A: Cotton blue, particularly LPCB, is compatible with various microscopic preparations. It is used with Scotch tape preparations [, ], slide mounts [], and touch-tape slides [] for fungal visualization.

A: While primarily used for fungal visualization, cotton blue has also been explored for staining polysaccharides in bacterial samples. Research shows that LPCB staining on Gram-stained slides can reveal capsular polysaccharides and bacterial slime, which are not visible with Gram staining alone [].

A: The phenol component in LPCB is carcinogenic, raising concerns about its safety in laboratory settings []. This has spurred research into safer alternatives, such as the aforementioned Hibiscus sabdariffa extracts [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One](/img/structure/B1668891.png)

![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)